(S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol

Catalog No.
S14153485
CAS No.
M.F
C12H17NO
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol

Product Name

(S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol

IUPAC Name

(1S)-1-(4-pyrrolidin-1-ylphenyl)ethanol

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c1-10(14)11-4-6-12(7-5-11)13-8-2-3-9-13/h4-7,10,14H,2-3,8-9H2,1H3/t10-/m0/s1

InChI Key

RSRMHMXKTIMIMX-JTQLQIEISA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCC2)O

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N2CCCC2)O

(S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol, also known as Benzenemethanol, α-methyl-4-(1-pyrrolidinyl)-, is a chiral compound with the molecular formula C12H17NOC_{12}H_{17}NO and a molar mass of 191.27 g/mol. It features a pyrrolidine ring attached to a phenyl group, which is further substituted with a hydroxyl group at the ethanolic position. The compound's structure is significant in medicinal chemistry due to its potential biological activities and interactions.

Typical for alcohols and amines. Key reactions include:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.
  • Nucleophilic Substitution: The nitrogen in the pyrrolidine ring can participate in nucleophilic substitution reactions, forming new amine derivatives.

These reactions are essential for modifying the compound to enhance its biological activity or alter its properties for specific applications.

(S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol exhibits significant biological activities, particularly in neuropharmacology. Research suggests that it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Its structural features allow it to engage in hydrogen bonding and other interactions with biological targets, making it a candidate for therapeutic exploration in conditions such as depression or anxiety disorders.

Several synthetic routes have been developed for the preparation of (S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol:

  • Pyrrolidine Alkylation: This method involves the alkylation of pyrrolidine with appropriate phenolic compounds under basic conditions.
  • Reduction of Ketones: Starting from ketones that contain the pyrrolidine moiety, reduction using lithium aluminum hydride or similar reducing agents can yield the desired alcohol.
  • Direct Synthesis from Phenols: Utilizing phenolic compounds and pyrrolidine derivatives in a one-pot reaction under controlled conditions can also produce this compound effectively.

These methods highlight the versatility in synthesizing (S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol and allow for modifications based on available precursors.

The applications of (S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol span various fields:

  • Pharmaceutical Development: It is being investigated for its potential as an antidepressant or anxiolytic agent due to its interaction with neurotransmitter systems.
  • Chemical Research: The compound serves as a building block in organic synthesis, particularly in creating more complex molecules with potential therapeutic effects.
  • Material Science: Its unique properties may find applications in developing new materials with specific functionalities.

Interaction studies involving (S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol have focused on:

  • Protein Binding: Investigating how this compound binds to various proteins can help understand its pharmacokinetics and pharmacodynamics.
  • Receptor Activity: Studies have explored its interaction with neurotransmitter receptors, providing insights into its potential effects on mood regulation and cognitive functions.

Understanding these interactions is crucial for evaluating the safety and efficacy of the compound in biological systems.

Several compounds are structurally similar to (S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-[4-(2-pyrrolidin-1-yethyl)phenyl]ethanoneC14H19NOC_{14}H_{19}NOContains a ketone functional group; used in neuropharmacology.
1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethanoneC12H15N1O2C_{12}H_{15}N_{1}O_{2}Exhibits different biological activities; includes a ketone group adjacent to a hydroxy-substituted aromatic ring.
1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanoneC13H17NO2SC_{13}H_{17}NO_2SIncorporates a sulfonamide functional group; investigated for anti-cancer activities.

These compounds share structural similarities but exhibit unique properties that distinguish them from (S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol. This uniqueness often leads to diverse reactivities and biological activities, making comparative studies essential for understanding their potential applications.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

191.131014166 g/mol

Monoisotopic Mass

191.131014166 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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